2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid
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Overview
Description
2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid is a complex organic compound featuring a thiazole ring, a phenylmethoxycarbonyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid involves its interaction with specific molecular targets. The thiazole ring and phenylmethoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The sulfanylacetic acid moiety may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phenylmethoxycarbonyl-containing molecules. Examples are:
- 2-(Phenylmethoxycarbonylamino)-1,3-thiazole
- 4-(Phenylmethoxycarbonylamino)-1,3-thiazole
- 2-(Methylsulfanyl)-1,3-thiazole
Uniqueness
What sets 2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid apart is the combination of its functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-12(18)9-21-7-11-8-22-13(15-11)16-14(19)20-6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,17,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFATWTTJZXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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